molecular formula C21H12F2N4O4 B12854105 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole

1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole

Cat. No.: B12854105
M. Wt: 422.3 g/mol
InChI Key: YCGDHRRPJKMYLY-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring substituted with dinitrophenyl and fluorophenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole typically involves the reaction of 2,4-dinitrophenylhydrazine with appropriate fluorophenyl-substituted ketones or aldehydes under acidic conditions. The reaction is often carried out in boiling ethanol with the addition of hydrochloric acid to facilitate the formation of the pyrazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s nitro and fluorophenyl groups contribute to its ability to interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,4-Dinitrophenyl)-4-(4-fluorophenyl)semicarbazide
  • 1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Comparison: 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole is unique due to the presence of two fluorophenyl groups, which enhance its electronic properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C21H12F2N4O4

Molecular Weight

422.3 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C21H12F2N4O4/c22-15-5-1-13(2-6-15)18-12-20(14-3-7-16(23)8-4-14)25(24-18)19-10-9-17(26(28)29)11-21(19)27(30)31/h1-12H

InChI Key

YCGDHRRPJKMYLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)F)F

Origin of Product

United States

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